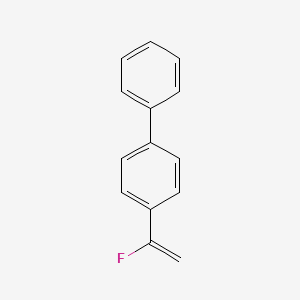
4-(1-Fluoroethenyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Fluoroethenyl)-1,1’-biphenyl is an organic compound with the molecular formula C14H11F It is a derivative of biphenyl, where one of the hydrogen atoms in the biphenyl structure is replaced by a fluoroethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Fluoroethenyl)-1,1’-biphenyl typically involves the introduction of a fluoroethenyl group to the biphenyl structure. One common method is through the reaction of 4-bromobiphenyl with a fluoroethenyl reagent under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of 4-(1-Fluoroethenyl)-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-(1-Fluoroethenyl)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Fluoroethenyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Substitution: The fluoroethenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions to introduce substituents onto the aromatic ring.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate the replacement of the fluorine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield brominated derivatives of 4-(1-Fluoroethenyl)-1,1’-biphenyl, while nucleophilic substitution with sodium hydroxide can result in the formation of hydroxylated derivatives .
Applications De Recherche Scientifique
4-(1-Fluoroethenyl)-1,1’-biphenyl has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as liquid crystals and polymers.
Medicinal Chemistry: Researchers investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 4-(1-Fluoroethenyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways The fluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-(1-fluoroethyl)benzene: This compound has a similar structure but with a fluoroethyl group instead of a fluoroethenyl group.
4-(1-Fluoroethenyl)benzoic acid: This compound contains a carboxylic acid group in place of one of the phenyl rings.
Uniqueness
4-(1-Fluoroethenyl)-1,1’-biphenyl is unique due to the presence of both a biphenyl core and a fluoroethenyl group This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry
Propriétés
Numéro CAS |
133368-03-3 |
|---|---|
Formule moléculaire |
C14H11F |
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
1-(1-fluoroethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11F/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |
Clé InChI |
RIMAWTVNNZEFQO-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


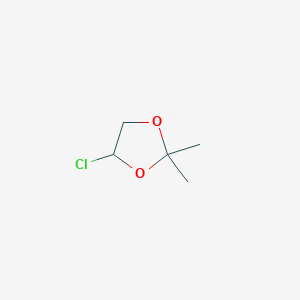
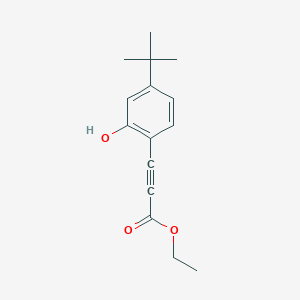
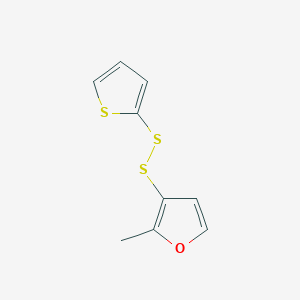

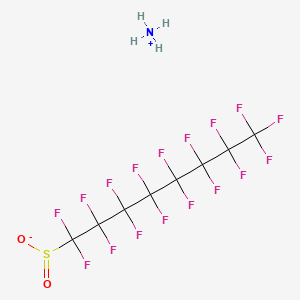
![3-Oxo-3-[(trimethylsilyl)oxy]propyl prop-2-enoate](/img/structure/B14276651.png)
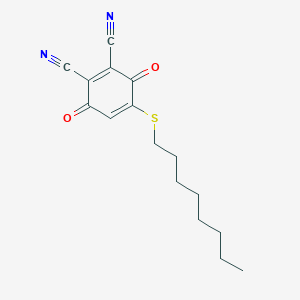
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]piperidine](/img/structure/B14276655.png)
![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)
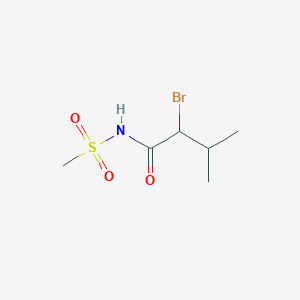


![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
